molecular formula C27H23N3O7S B11617830 methyl 2-[3-(4-nitrophenyl)-4,6-dioxo-2-phenylhexahydro-5H-pyrrolo[3,4-d][1,2]oxazol-5-yl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

methyl 2-[3-(4-nitrophenyl)-4,6-dioxo-2-phenylhexahydro-5H-pyrrolo[3,4-d][1,2]oxazol-5-yl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B11617830
M. Wt: 533.6 g/mol
InChI Key: FIYGEGLBLLMZJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

METHYL 2-[3-(4-NITROPHENYL)-4,6-DIOXO-2-PHENYL-HEXAHYDRO-2H-PYRROLO[3,4-D][1,2]OXAZOL-5-YL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound that features a unique combination of functional groups, including a nitrophenyl group, a pyrrolo[3,4-d][1,2]oxazole ring, and a benzothiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-[3-(4-NITROPHENYL)-4,6-DIOXO-2-PHENYL-HEXAHYDRO-2H-PYRROLO[3,4-D][1,2]OXAZOL-5-YL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Pyrrolo[3,4-d][1,2]oxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Nitrophenyl Group: This step typically involves nitration reactions using reagents such as nitric acid or nitronium tetrafluoroborate.

    Formation of the Benzothiophene Moiety: This can be synthesized through various methods, including the cyclization of thiophene derivatives.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and the development of more efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

METHYL 2-[3-(4-NITROPHENYL)-4,6-DIOXO-2-PHENYL-HEXAHYDRO-2H-PYRROLO[3,4-D][1,2]OXAZOL-5-YL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE can undergo various types of chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as hydrogen gas with palladium on carbon or sodium borohydride.

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

METHYL 2-[3-(4-NITROPHENYL)-4,6-DIOXO-2-PHENYL-HEXAHYDRO-2H-PYRROLO[3,4-D][1,2]OXAZOL-5-YL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for the development of new drugs due to its unique structure and functional groups.

    Materials Science: Possible applications in the development of new materials with specific electronic or optical properties.

    Organic Synthesis: Use as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of METHYL 2-[3-(4-NITROPHENYL)-4,6-DIOXO-2-PHENYL-HEXAHYDRO-2H-PYRROLO[3,4-D][1,2]OXAZOL-5-YL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is not well understood, but it is believed to involve interactions with specific molecular targets and pathways. The nitrophenyl group may play a role in binding to target proteins or enzymes, while the pyrrolo[3,4-d][1,2]oxazole and benzothiophene moieties may contribute to the overall activity of the compound.

Comparison with Similar Compounds

Similar Compounds

    METHYL 2-[3-(4-NITROPHENYL)-4,6-DIOXO-2-PHENYL-HEXAHYDRO-2H-PYRROLO[3,4-D][1,2]OXAZOL-5-YL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE: is similar to other compounds containing nitrophenyl, pyrrolo[3,4-d][1,2]oxazole, and benzothiophene groups.

Uniqueness

  • The unique combination of functional groups in this compound gives it distinct chemical and physical properties, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C27H23N3O7S

Molecular Weight

533.6 g/mol

IUPAC Name

methyl 2-[3-(4-nitrophenyl)-4,6-dioxo-2-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazol-5-yl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C27H23N3O7S/c1-36-27(33)20-18-9-5-6-10-19(18)38-26(20)28-24(31)21-22(15-11-13-17(14-12-15)30(34)35)29(37-23(21)25(28)32)16-7-3-2-4-8-16/h2-4,7-8,11-14,21-23H,5-6,9-10H2,1H3

InChI Key

FIYGEGLBLLMZJD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(SC2=C1CCCC2)N3C(=O)C4C(N(OC4C3=O)C5=CC=CC=C5)C6=CC=C(C=C6)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.